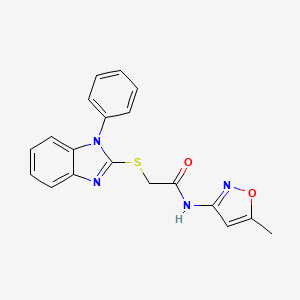
(2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone, also known as IQM-316, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. IQM-316 belongs to the class of quinoline-based compounds that have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. By inhibiting CDK4 activity, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Several studies have reported the biochemical and physiological effects of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone. In vitro studies have shown that (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Moreover, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been reported to inhibit the replication of the influenza virus by blocking the activity of viral polymerase.
実験室実験の利点と制限
One of the main advantages of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone is its broad range of biological activities, which makes it a promising therapeutic agent for various diseases. Additionally, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to have low toxicity in vitro and in vivo, which suggests that it may be a safe and effective therapeutic agent. However, one of the limitations of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone is its relatively low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone. One of the areas that requires further investigation is the mechanism of action of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone. Specifically, more studies are needed to elucidate how (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone inhibits CDK4 activity and induces cell cycle arrest and apoptosis. Additionally, further studies are needed to determine the efficacy of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone in vivo, particularly in animal models of cancer and viral infections. Furthermore, the development of more effective synthesis methods for (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone may help to overcome its limitations and facilitate its use as a therapeutic agent.
合成法
The synthesis of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone involves a multi-step process that begins with the reaction of 2-chloroquinoline with 2-(dimethylamino)ethylamine to form 2-(dimethylamino)ethylquinoline. This intermediate compound is then reacted with isobutyryl chloride to form (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone, which is (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone.
科学的研究の応用
(2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. Several studies have reported that (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been reported to exhibit anti-viral activity against the influenza virus.
特性
IUPAC Name |
(2-propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12(2)16-8-5-11-19(16)17(20)15-10-9-13-6-3-4-7-14(13)18-15/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFNPRKXJVKGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)
![N-[2-[[2-(methylamino)-2-oxoethyl]-propylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7533846.png)


![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-Benzyl-3-ethyl-7-pyridin-3-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7533869.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7533877.png)
![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B7533886.png)
![Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7533899.png)

![N-[(1-methylpyrrolidin-2-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7533935.png)
![2-(4-ethoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533937.png)